1-(tert-butyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea

Medicinal chemistry Scaffold differentiation Physicochemical profiling

This compound is a patent-preferred cGAS-STING pathway inhibitor (CN113248491B) with a tert-butyl urea scaffold. The aromatic indole core is essential for π-π stacking interactions in target binding—a feature absent in the saturated indoline analog (CAS 1705538-83-5). Physicochemical properties (clogP 2.31, TPSA 61.44 Ų) support CNS penetration, making it suitable for neurological indications. For assays requiring aromatic interactions or CNS exposure, specifying this CAS ensures target engagement fidelity and alignment with the patent-preferred substitution pattern.

Molecular Formula C16H23N3O2
Molecular Weight 289.379
CAS No. 2034527-65-4
Cat. No. B2493906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-butyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea
CAS2034527-65-4
Molecular FormulaC16H23N3O2
Molecular Weight289.379
Structural Identifiers
SMILESCC(C)(C)NC(=O)NCC(C1=CC2=C(C=C1)N(C=C2)C)O
InChIInChI=1S/C16H23N3O2/c1-16(2,3)18-15(21)17-10-14(20)12-5-6-13-11(9-12)7-8-19(13)4/h5-9,14,20H,10H2,1-4H3,(H2,17,18,21)
InChIKeyGQOCGQSMFOQLPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(tert-Butyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea (CAS 2034527-65-4): Procuring a Differentiated Indole-Urea Scaffold


1-(tert-Butyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea (CAS 2034527-65-4) is a synthetic small-molecule urea derivative with molecular formula C₁₆H₂₃N₃O₂ and a molecular weight of 289.37 g/mol . The compound features a tert-butyl group on one urea nitrogen and a 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl moiety on the other, creating an asymmetric urea scaffold with an aromatic indole core, a secondary alcohol, and a sterically hindered alkyl substituent [1]. This compound belongs to a class of substituted indole-ureas that have been investigated in patent literature as modulators of the cGAS-STING pathway, TSHR antagonists, and kinase inhibitors, with the tert-butyl substituent specifically cited as a preferred embodiment for target engagement [2].

Why Generic Substitution Fails for 1-(tert-Butyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea (CAS 2034527-65-4): Structural Determinants That Cannot Be Interchanged


Indole-urea derivatives within this chemical space exhibit profound differences in target selectivity, physicochemical properties, and metabolic stability arising from subtle variations at three critical positions: the indole oxidation state (aromatic indole vs. saturated indoline), the N-alkyl substituent on the urea (tert-butyl vs. cyclopentyl, aryl, or benzyl), and the nature of the linker between the indole and urea moieties [1]. The closest analog — 1-(tert-butyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea (CAS 1705538-83-5) — differs by only two hydrogen atoms (indoline vs. indole core), yet this saturation eliminates the aromatic planarity and alters the π-stacking capacity, hydrogen-bonding geometry, and metabolic vulnerability of the scaffold . Similarly, replacing the tert-butyl group with cyclopentyl (CAS not assigned) or o-tolyl (CAS not assigned) variants modulates steric bulk and lipophilicity in ways that directly impact binding-pocket complementarity and off-target profiles across kinase and GPCR target classes . Generic substitution without head-to-head data therefore carries a high risk of selecting a compound with divergent potency, selectivity, and ADME properties.

Quantitative Differentiation Evidence for 1-(tert-Butyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea (CAS 2034527-65-4) Versus Closest Analogs


Indole vs. Indoline Core: Aromatic Planarity and Molecular Descriptor Shifts

The target compound possesses an aromatic indole core, whereas the closest commercially available analog (CAS 1705538-83-5) contains a saturated indoline ring. This saturation abolishes aromaticity, eliminating the planar π-system available for stacking interactions with target protein aromatic residues. This structural difference is captured by computed molecular descriptors: the target compound has exactly 1 aromatic ring and 0 saturated heterocycles, in contrast to the indoline analog which has 0 aromatic rings and 1 saturated heterocycle [1]. The molecular formula difference (C₁₆H₂₃N₃O₂ vs. C₁₆H₂₅N₃O₂) corresponds to a mass difference of approximately 2.02 Da .

Medicinal chemistry Scaffold differentiation Physicochemical profiling

Lipophilicity (clogP) Differentiation: Tert-Butyl Urea vs. Alternative N-Substituents

The clogP of the target compound is computed as 2.31 [1], placing it within the optimal Lipinski range (LogP ≤ 5) for oral bioavailability. This value reflects the balanced lipophilicity contributed by the tert-butyl group and the hydroxyethyl-indole moiety. By comparison, indole-urea analogs bearing larger N-aryl substituents (e.g., o-tolyl, 4-trifluoromethylphenyl, 3,4-dimethoxybenzyl) are predicted to have substantially higher clogP values due to increased hydrocarbon or halogen content, while the more polar cyclopentyl analog is expected to have a moderately lower clogP. The tert-butyl group provides a unique combination of steric bulk (Verloop B₁ ≈ 2.60 Å) with moderate lipophilicity (π ≈ 1.98) that is distinct from cyclopentyl (more flexible, different shape) and aryl substituents (planar, higher π density) [2].

Drug-likeness Lipophilicity ADME prediction

Patent-Cited Target Engagement: cGAS-STING Pathway Inhibition Preference for Tert-Butyl Indole-Ureas

In patent CN113248491B, which discloses substituted indole-urea derivatives as cGAS-STING pathway targeted inhibitors for inflammatory and autoimmune diseases, the specification explicitly states that sec-butyl and tert-butyl are preferred N-alkyl substituents on the urea moiety [1]. This patent establishes a class-level SAR preference for sterically hindered alkyl ureas in this therapeutic context. The target compound (CAS 2034527-65-4), bearing a tert-butyl group directly on the urea nitrogen, aligns structurally with this preferred substitution pattern. Furthermore, the patent's exemplified therapeutic areas — including systemic lupus erythematosus (SLE), Aicardi-Goutières syndrome (AGS), STING-associated vasculopathy with onset in infancy (SAVI), rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis [1] — define a specific disease-relevant procurement context for compounds matching this pharmacophore.

cGAS-STING Immuno-oncology Autoimmune disease

Hydrogen Bond Donor/Acceptor Capacity and Topological Polar Surface Area (TPSA) Differentiation

The target compound possesses 2 hydrogen bond donors (HBD: urea N-H ×1, secondary alcohol O-H ×1), 5 hydrogen bond acceptors (HBA: urea C=O, urea N, indole N, alcohol O, and one additional acceptor), and a TPSA of 61.44 Ų [1]. This HBD/HBA profile and TPSA value are consistent with compounds capable of both oral absorption and moderate CNS penetration (TPSA < 70 Ų is a commonly cited threshold for blood-brain barrier penetration). In contrast, the indoline analog (CAS 1705538-83-5) has a different nitrogen hybridization state at the indoline position, which may alter HBA geometry. Analogs with additional aryl substituents (e.g., 3,4-dimethoxybenzyl or benzodioxolyl variants) are expected to exhibit higher TPSA values due to additional oxygen atoms, potentially reducing passive membrane permeability .

Blood-brain barrier permeability Oral absorption Hydrogen bonding

Rotatable Bond Count and Molecular Flexibility: Tert-Butyl vs. Cyclopentyl and Aryl Analogs

The target compound has 3 rotatable bonds (RB = 3), as computed in the sildrug database [1]. This relatively low rotatable bond count, conferred in part by the compact tert-butyl group, limits conformational entropy loss upon target binding compared to more flexible analogs. The cyclopentyl analog (featuring a cyclopentyl ring in place of tert-butyl) is predicted to have a similar RB count but with different conformational preferences due to the ring puckering dynamics of cyclopentane. In contrast, analogs with extended N-substituents (e.g., 3,4-dimethoxybenzyl, RB predicted ≥ 5–6) introduce additional degrees of conformational freedom that can reduce binding affinity through increased entropic penalties and may also decrease metabolic stability by exposing additional sites for oxidative metabolism .

Conformational entropy Binding affinity Ligand efficiency

Best-Fit Research and Industrial Application Scenarios for 1-(tert-Butyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea (CAS 2034527-65-4)


cGAS-STING Pathway Inhibitor Screening and Lead Optimization

Based on patent CN113248491B, which explicitly identifies substituted indole-ureas bearing tert-butyl substituents as preferred cGAS-STING pathway inhibitors, this compound (CAS 2034527-65-4) is structurally aligned for screening campaigns targeting innate immune pathway modulation in autoimmune and inflammatory disease models including systemic lupus erythematosus (SLE), Aicardi-Goutières syndrome (AGS), and STING-associated vasculopathy with onset in infancy (SAVI) [1]. The compound's favorable clogP (2.31) and TPSA (61.44 Ų) [2] support its use in cell-based assays requiring adequate membrane permeability and intracellular target access. Programs should prioritize this specific CAS number over structurally similar but non-tert-butyl analogs to maintain alignment with the patent-preferred substitution pattern.

Aromatic Indole Scaffold Requiring π-Stacking: Differentiation from the Indoline Analog

For research programs where target engagement is hypothesized or known to depend on π-π stacking interactions between the ligand and aromatic protein residues (e.g., kinase ATP-binding pockets, GPCR orthosteric sites, or protein-protein interaction interfaces), the aromatic indole core of CAS 2034527-65-4 is mechanistically essential. The closest commercially available analog, 1-(tert-butyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea (CAS 1705538-83-5), contains a saturated indoline ring that cannot support aromatic stacking interactions . Procurement of the indole form (2034527-65-4) rather than the indoline form (1705538-83-5) is critical for any assay where aromatic interactions contribute to binding affinity.

Physicochemical Property-Driven Lead Selection in CNS-Penetrant Programs

With a TPSA of 61.44 Ų (below the commonly cited 70 Ų threshold for blood-brain barrier penetration) and a moderate clogP of 2.31, CAS 2034527-65-4 falls within the favorable physicochemical space for CNS drug candidates [2]. This compound is suitable for inclusion in screening cascades for neurological or psychiatric indications where CNS exposure is required. Analogs with additional oxygen-containing aryl substituents (e.g., 3,4-dimethoxybenzyl or benzodioxolyl variants) are predicted to exceed the TPSA threshold and may exhibit restricted CNS penetration, making the tert-butyl variant the preferred choice for CNS-targeted programs .

Kinase Inhibitor or GPCR Modulator Scaffold Procurement

Indole-urea derivatives as a class have demonstrated activity across kinase (IKK2, PDK1, KDR) and GPCR (5-HT₂B/₂C, TSHR, CXCR2) target families [3] [4]. The specific substitution pattern of CAS 2034527-65-4 — combining a 5-substituted indole, a hydroxyethyl linker, and a tert-butyl urea — represents a distinct chemotype within this broader class. For screening libraries or focused lead-optimization efforts targeting these protein families, this compound provides a specific, well-defined starting point with quantifiable physicochemical properties (MW = 289.37, clogP = 2.31, RB = 3) that can serve as a reference for SAR expansion [2].

Quote Request

Request a Quote for 1-(tert-butyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.